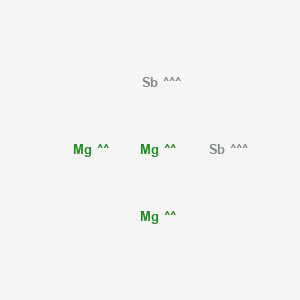
Tantalum carbide (Ta2C)
Overview
Description
Tantalum carbide (Ta2C) is a binary chemical compound composed of tantalum and carbon. It is part of the family of tantalum carbides, which are known for their extreme hardness, brittleness, and high melting points. Tantalum carbide appears as a brown-gray powder and is typically processed by sintering. It is a refractory ceramic material with metallic electrical conductivity and is used in various high-temperature applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tantalum carbide can be synthesized through several methods:
Direct Reaction of Tantalum and Carbon: This method involves heating a mixture of tantalum and graphite powders in a vacuum or inert-gas atmosphere (such as argon) at temperatures around 2000°C using a furnace or an arc-melting setup.
Reduction of Tantalum Pentoxide: Tantalum pentoxide can be reduced by carbon in a vacuum or hydrogen atmosphere at temperatures between 1500°C and 1700°C.
Industrial Production Methods
Industrial production of tantalum carbide typically involves the carbothermal reduction of tantalum pentoxide in the presence of carbon at high temperatures. This process ensures the production of high-purity tantalum carbide suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Tantalum carbide undergoes various chemical reactions, including:
Oxidation: Tantalum carbide can be oxidized at high temperatures to form tantalum pentoxide.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Tantalum carbide can participate in substitution reactions where carbon atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Involves the use of reducing agents such as hydrogen or carbon.
Substitution: Requires specific conditions depending on the substituting element.
Major Products Formed
Oxidation: Tantalum pentoxide (Ta2O5)
Reduction: Elemental tantalum and carbon
Substitution: Various tantalum-based compounds depending on the substituting element
Scientific Research Applications
Tantalum carbide has a wide range of scientific research applications:
Catalysis: Tantalum carbide is used as an efficient electrocatalyst for water reduction and nitro compound reduction.
Materials Science: Due to its high hardness and melting point, tantalum carbide is used in the development of ultra-high temperature ceramics and refractory materials.
Electronics: Tantalum carbide is explored for use in supercapacitor electrodes due to its excellent electrical conductivity and stability.
Biomedical Applications: Research is ongoing to explore the use of tantalum carbide in bioelectrodes for medical devices such as cardiac pacemakers and neurostimulators.
Mechanism of Action
The mechanism by which tantalum carbide exerts its effects is primarily through its catalytic properties. In electrocatalysis, tantalum carbide facilitates the hydrogen evolution reaction by providing active sites for the adsorption and reduction of hydrogen ions. Its layered structure and high surface area contribute to its catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
- Zirconium carbide (ZrC)
- Niobium carbide (NbC)
- Hafnium carbide (HfC)
Comparison
Tantalum carbide is unique due to its combination of high hardness, high melting point, and excellent electrical conductivity. While other carbides like zirconium carbide and hafnium carbide also exhibit high melting points, tantalum carbide’s electrical conductivity and catalytic properties make it particularly valuable for applications in catalysis and electronics .
Properties
IUPAC Name |
methane;tantalum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.2Ta/h1H4;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISGDBRNIWGERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Ta].[Ta] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Ta2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923540 | |
| Record name | Methane--tantalum (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.938 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12070-07-4 | |
| Record name | Tantalum carbide (Ta2C) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum carbide (Ta2C) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--tantalum (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditantalum monocarbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)
![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)


![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)
